N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide
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Overview
Description
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide typically involves the reaction of biphenyl-4-carbohydrazide with 5-bromo-2-oxoindoline-3-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with key proteins and enzymes is believed to play a crucial role in its biological activity.
Comparison with Similar Compounds
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide can be compared with other indole derivatives, such as:
- N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide These compounds share a similar core structure but differ in the substituents attached to the indole and pyrazole rings . The uniqueness of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide lies in its specific substituents, which can influence its biological activity and potential applications.
Properties
Molecular Formula |
C21H14BrN3O2 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-phenylbenzamide |
InChI |
InChI=1S/C21H14BrN3O2/c22-16-10-11-18-17(12-16)19(21(27)23-18)24-25-20(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,23,27H |
InChI Key |
QLBSTSKGPBTMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
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